molecular formula C12H11N3 B160620 6,8-Dimethyl-1H-imidazo[4,5-h]quinoline CAS No. 137654-49-0

6,8-Dimethyl-1H-imidazo[4,5-h]quinoline

Cat. No.: B160620
CAS No.: 137654-49-0
M. Wt: 197.24 g/mol
InChI Key: MAASEXRSDLAVOC-UHFFFAOYSA-N
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Description

6,8-Dimethyl-1H-imidazo[4,5-h]quinoline is a heterocyclic compound featuring a fused imidazole-quinoline scaffold with methyl substituents at positions 6 and 7. For example, imidazo[4,5-h]quinoline derivatives have been investigated as inhibitors of amine oxidases, with methyl substitutions influencing their enzyme-binding affinity . The methyl groups at positions 6 and 8 likely modulate electronic and steric properties, impacting solubility, metabolic stability, and biological activity.

Properties

CAS No.

137654-49-0

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

6,8-dimethyl-9H-imidazo[4,5-h]quinoline

InChI

InChI=1S/C12H11N3/c1-7-5-8(2)15-11-9(7)3-4-10-12(11)14-6-13-10/h3-6,15H,1-2H3

InChI Key

MAASEXRSDLAVOC-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=CC3=NC=NC3=C2N1)C

Isomeric SMILES

CC1=CC(=NC2=C1C=CC3=C2N=CN3)C

Canonical SMILES

CC1=CC(=NC2=C1C=CC3=C2N=CN3)C

Synonyms

1H-Imidazo[4,5-h]quinoline,6,8-dimethyl-(9CI)

Origin of Product

United States

Mechanism of Action

The biological activity of 6,8-Dimethyl-1H-imidazo[4,5-h]quinoline is primarily due to its ability to interact with specific molecular targets. It can bind to DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells . The compound also activates immune responses, enhancing the body’s ability to fight infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical profiles of 6,8-dimethyl-1H-imidazo[4,5-h]quinoline can be contextualized against related imidazoquinoline isomers and derivatives:

Physicochemical and Analytical Properties

  • Spectroscopic profiles : Methyl groups in 6,8-dimethyl derivatives would downfield-shift adjacent protons in ¹H-NMR (e.g., aromatic CH₃ at δ 2.2–2.5 ppm) compared to unsubstituted analogs .
  • Chromatographic behavior : Methylation improves lipophilicity, enhancing reverse-phase HPLC retention (cf. ’s method for detecting HAAs in food matrices) .

Toxicity and Metabolic Stability

  • Unlike mutagenic imidazo[4,5-f]quinolines (e.g., IQ and MeIQ), 6,8-dimethyl substitution may reduce genotoxicity by hindering metabolic activation to DNA-reactive intermediates .
  • Methyl groups at 6 and 8 positions could slow hepatic clearance compared to polar derivatives like 4-amino-substituted analogs .

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